1-Bromo-4-iodonaphthalene
Overview
Description
1-Bromo-4-iodonaphthalene is an organic compound with the molecular formula C10H6BrI and a molecular weight of 332.96 g/mol . It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by an iodine atom. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
1-Bromo-4-iodonaphthalene can be synthesized through various methods. One common synthetic route involves the halogenation of naphthalene derivatives. For instance, starting with 4-bromonaphthalene, the compound can be iodinated using iodine and a suitable oxidizing agent . The reaction conditions typically involve heating and the use of solvents like acetic acid or dichloromethane.
In industrial settings, the production of this compound may involve multi-step synthesis processes, including the bromination of naphthalene followed by iodination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-4-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various functionalized naphthalene derivatives.
Scientific Research Applications
1-Bromo-4-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is employed in the synthesis of biologically active molecules that can be used in drug discovery and development.
Industrial Applications: In the chemical industry, it is used to produce dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-iodonaphthalene largely depends on the specific reactions it undergoes. In cross-coupling reactions, for example, the compound acts as a halogenated aromatic substrate that undergoes oxidative addition to a palladium catalyst, followed by transmetallation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-4-iodonaphthalene can be compared with other halogenated naphthalene derivatives, such as:
- 1-Bromo-2-iodonaphthalene
- 1-Chloro-4-iodonaphthalene
- 1-Iodo-4-fluoronaphthalene
These compounds share similar structural features but differ in their reactivity and applications. For instance, the presence of different halogens can influence the compound’s electronic properties and its suitability for specific reactions. This compound is unique due to the combination of bromine and iodine, which provides a balance of reactivity and stability in various chemical processes .
Properties
IUPAC Name |
1-bromo-4-iodonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHHKYXPFKHLBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408053 | |
Record name | 1-bromo-4-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63279-58-3 | |
Record name | 1-bromo-4-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-iodonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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